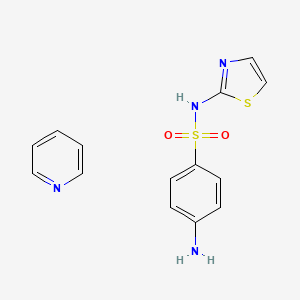
Sulfathiazole-pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfathiazole-pyridine (1/1) is a crystalline adduct formed by the combination of sulfathiazole and pyridine in a 1:1 molar ratio. Sulfathiazole is a well-known sulfonamide antibiotic, while pyridine is a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfathiazole-pyridine (1/1) involves the crystallization of sulfathiazole with pyridine. Two polymorphs of the adduct have been reported, which can be obtained from solutions containing different ratios of n-propanol and pyridine . The adducts can also be formed by the contact of pure solid sulfathiazole with pyridine vapor .
Industrial Production Methods
While specific industrial production methods for sulfathiazole-pyridine (1/1) are not extensively documented, the general approach involves controlled crystallization from solvent mixtures. The choice of solvents and their ratios plays a crucial role in determining the polymorphic form of the adduct .
Chemical Reactions Analysis
Types of Reactions
Sulfathiazole-pyridine (1/1) primarily undergoes crystallization and polymorphic transformations. The adduct can decompose in air, initially forming the metastable polymorph I of sulfathiazole, and eventually converting to the stable sulfathiazole-III .
Common Reagents and Conditions
The formation of the adduct typically involves solvents like n-propanol and pyridine. The crystallization process is influenced by the solvent ratios and the presence of pyridine vapor .
Major Products Formed
The major products formed from the reactions involving sulfathiazole-pyridine (1/1) are the different polymorphs of sulfathiazole, depending on the crystallization conditions .
Scientific Research Applications
Sulfathiazole-pyridine (1/1) has several scientific research applications:
Pharmaceuticals: The adduct is studied for its potential use in drug formulations due to the antimicrobial properties of sulfathiazole.
Materials Science: The unique crystalline structure of the adduct makes it a subject of interest in the study of crystal engineering and polymorphism.
Analytical Chemistry: The adduct can be used in spectrophotometric methods for the estimation of sulfathiazole in pharmaceutical preparations.
Mechanism of Action
The mechanism of action of sulfathiazole-pyridine (1/1) is primarily attributed to the sulfathiazole component. Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, preventing the binding of para-aminobenzoic acid (PABA) and inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with similar antimicrobial properties.
Sulfamethizole: A sulfonamide that also inhibits dihydropteroate synthetase.
Properties
CAS No. |
847835-86-3 |
|---|---|
Molecular Formula |
C14H14N4O2S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide;pyridine |
InChI |
InChI=1S/C9H9N3O2S2.C5H5N/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;1-2-4-6-5-3-1/h1-6H,10H2,(H,11,12);1-5H |
InChI Key |
JFMKAJYTBPDNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















